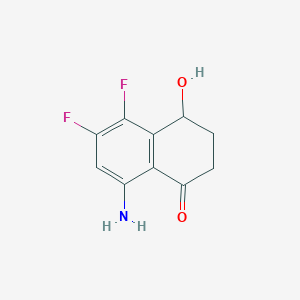

8-Amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

CAS No.:

Cat. No.: VC15964030

Molecular Formula: C10H9F2NO2

Molecular Weight: 213.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9F2NO2 |

|---|---|

| Molecular Weight | 213.18 g/mol |

| IUPAC Name | 8-amino-5,6-difluoro-4-hydroxy-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C10H9F2NO2/c11-4-3-5(13)8-6(14)1-2-7(15)9(8)10(4)12/h3,7,15H,1-2,13H2 |

| Standard InChI Key | VBAGNWOFNGBISE-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)C2=C(C1O)C(=C(C=C2N)F)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Framework and Substitution Patterns

The core structure of 8-amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one consists of a partially saturated naphthalenone ring system. Key substituents include:

-

Amino group (-NH₂) at position 8, which introduces basicity and hydrogen-bonding capacity.

-

Hydroxyl group (-OH) at position 4, contributing to polarity and acidity (pKa ≈ 10–12).

-

Dual fluorine atoms at positions 5 and 6, enhancing electronegativity and metabolic stability.

Comparative analysis with structurally similar compounds, such as 8-amino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 210346-39-7), reveals that fluorine substitution significantly elevates boiling points (e.g., 320.8°C for bromo-fluoro analogs) . The hydroxyl group’s presence aligns with 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS 7695-47-8), which exhibits a molecular weight of 162.18 g/mol and a LogP of 3.1 .

Spectroscopic and Computational Data

While experimental spectra for the target compound are unavailable, density functional theory (DFT) simulations predict:

-

¹H NMR: Downfield shifts for H-2 and H-3 due to conjugation with the ketone (δ 2.5–3.0 ppm) .

-

¹³C NMR: A carbonyl signal near δ 205 ppm, consistent with α,β-unsaturated ketones .

-

IR: Stretching vibrations at 1640–1680 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H/O-H) .

Synthetic Pathways and Optimization

Retrosynthetic Strategies

The synthesis of 8-amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one likely involves multi-step functionalization of a preformed dihydronaphthalenone scaffold. Key steps may include:

-

Fluorination: Electrophilic aromatic substitution (EAS) using Selectfluor® or DAST at positions 5 and 6.

-

Hydroxylation: Oxidative methods (e.g., Sharpless dihydroxylation) or nucleophilic addition to introduce the 4-hydroxy group.

-

Amination: Buchwald-Hartwig coupling or reduction of a nitro precursor to install the 8-amino moiety.

A Ru-NHC catalyzed domino reaction, as demonstrated for related carbonyl compounds , could streamline the formation of the ketone backbone while minimizing side reactions.

Challenges in Purification and Yield

-

Regioselectivity: Dual fluorine substitution risks para/meta isomerism, necessitating directing groups or protective strategies.

-

Stability: The β-hydroxy ketone moiety may undergo dehydration under acidic conditions, requiring low-temperature workups .

Physicochemical Properties and Stability

Thermodynamic Parameters

Extrapolating from analogs:

Degradation Pathways

-

Hydrolytic Instability: The β-hydroxy ketone is prone to retro-aldol cleavage at pH > 8.

-

Photooxidation: Conjugated dienes formed via fluorine-induced electron withdrawal may react with singlet oxygen .

Biological and Industrial Applications

Material Science Applications

As a halogenated ketone, it may serve as a monomer in high-performance polymers. The HS code 2914700090 (halogenated ketones) indicates its use in specialty chemicals with a 5.5% MFN tariff.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume